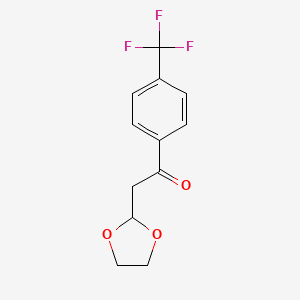
2-(1,3-二氧戊环-2-基)-1-(4-三氟甲基苯基)乙酮
描述
2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone, commonly referred to as TFDME, is a compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 48°C and a boiling point of 150°C. TFDME has a wide range of applications in scientific research, including as a building block for organic synthesis, as a reagent for the synthesis of various compounds, and as a starting material for the synthesis of various pharmaceuticals.
科学研究应用
单一保护的 1,4-二酮合成
烯酮与 2-取代-1,3-二氧戊环(包括与 2-(1,3-二氧戊环-2-基)-1-(4-三氟甲基苯基)乙酮相似的化合物)的光诱导烷基化,提供了一种合成单一保护的 1,4-二酮的途径。Mosca 等人(2001 年)重点介绍了这种方法,它为通过自由基合成 1,4-二酮提供了一种可行的替代方案,特别是在环烯酮中观察到了良好的产率。该过程由光敏氢原子抽象促进,证明了 1,3-二氧戊环在光化学合成应用中的效用 (Mosca, Fagnoni, Mella, & Albini, 2001).
杀菌活性
在农业化学中,2-(1,3-二氧戊环-2-基)-1-(4-三氟甲基苯基)乙酮的衍生物因其杀菌特性而受到研究。Mao、Song 和 Shi(2013 年)从 2-芳氧基乙酰肼合成了一系列新化合物,发现其中一些对花生斑点枯萎病菌表现出中等至优异的杀菌活性。这项研究强调了 1,3-二氧戊环衍生物在开发具有杀菌特性的新型农用化学品中的潜力 (Mao, Song, & Shi, 2013).
抗炎药
2-(1,3-二氧戊环-2-基)-1-(4-三氟甲基苯基)乙酮衍生物的化学多功能性扩展到医药化学,在那里它们用作抗炎药的前体。Rehman、Saini 和 Kumar(2022 年)使用类似的化合物合成了查耳酮衍生物,并评估了它们的抗炎活性,展示了 1,3-二氧戊环衍生物在开发新型治疗剂中的作用 (Rehman, Saini, & Kumar, 2022).
聚合物科学
在聚合物科学中,2-(1,3-二氧戊环-2-基)-1-(4-三氟甲基苯基)乙酮衍生物有助于合成和表征新型聚合物。Coskun 等人(1998 年)研究了(2-苯基-1,3-二氧戊环-4-基)甲基甲基丙烯酸甲酯的聚合,该甲基丙烯酸甲酯衍生自类似于 2-(1,3-二氧戊环-2-基)-1-(4-三氟甲基苯基)乙酮的化合物,提供了对聚合物特性和降解机理的见解。这项研究突出了 1,3-二氧戊环衍生物在开发具有特定热和机械性能的新材料中的重要性 (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
分子结构研究
1,3-二氧戊环衍生物(包括 2-(1,3-二氧戊环-2-基)-1-(4-三氟甲基苯基)乙酮)的结构多功能性使其适用于详细的分子结构研究。Cai、Xu、Chai 和 Li(2020 年)合成了 1-(4-((苯并)二氧戊环-5-亚甲基氨基)苯基)乙酮肟,这是一种与 1,3-二氧戊环在结构上相关的化合物,并对其进行了表征。这项研究包括晶体结构分析和理论计算,有助于我们理解分子相互作用和性质,进一步强调了 1,3-二氧戊环衍生物的科学相关性 (Cai, Xu, Chai, & Li, 2020).
属性
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-8(2-4-9)10(16)7-11-17-5-6-18-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQKBYGSRWXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190402 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263366-02-4 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



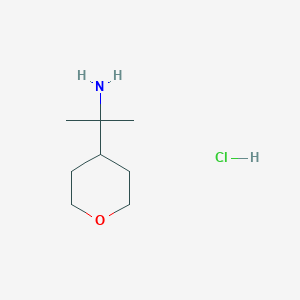
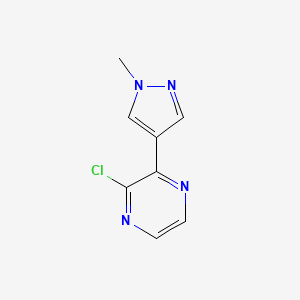


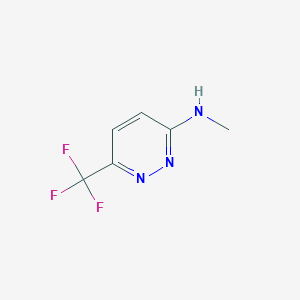
![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)
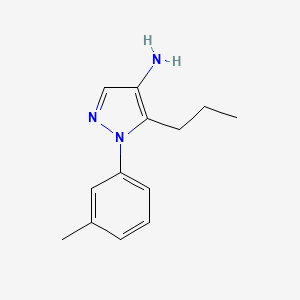

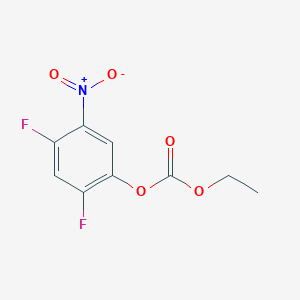

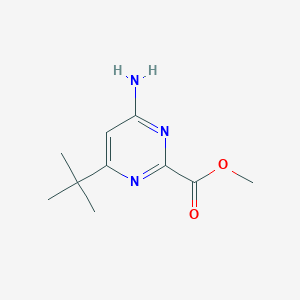
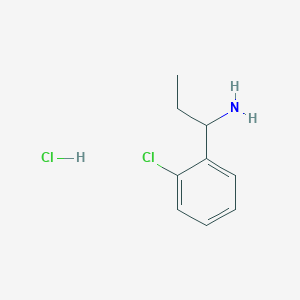
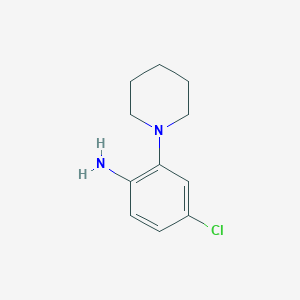
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)